![molecular formula C9H16N2O6 B1681287 四氢尿嘧啶 CAS No. 18771-50-1](/img/structure/B1681287.png)
四氢尿嘧啶
描述
Tetrahydrouridine (THU) is a well-characterized and potent inhibitor of cytidine deaminase (CDA). It has been used in trials studying the treatment of various neoplasms, including lung neoplasms, breast neoplasms, sickle cell disease, and head and neck cancer .
Synthesis Analysis
Tetrahydrouridine is a potent inhibitor of cytidine deaminase (CDA), which competitively blocks the active site of the enzyme . It has been shown to increase the antitumor activity of cytarabine both in vivo and in vitro .
Molecular Structure Analysis
Tetrahydrouridine has a molecular formula of C9H16N2O6, with an average mass of 248.235 Da and a monoisotopic mass of 248.100830 Da .
Chemical Reactions Analysis
Tetrahydrouridine has been found to inhibit cell proliferation through cell cycle regulation, regardless of Cytidine Deaminase expression levels . It has also been found to increase the antitumor activity of cytarabine both in vivo and in vitro .
Physical And Chemical Properties Analysis
Tetrahydrouridine is a crystalline solid with a molecular formula of C9H16N2O6 and a formula weight of 248.2 . It is a potent inhibitor of cytidine deaminase (CDA), which competitively blocks the active site of the enzyme .
科学研究应用
癌症治疗研究
四氢尿嘧啶已在临床试验中被探索用于治疗各种类型的癌症,包括肺肿瘤、乳腺肿瘤和头颈癌。 它因其增强化疗药物有效性的能力而被研究 .
镰状细胞病管理
研究试验也调查了四氢尿嘧啶在镰状细胞病中的作用,重点关注它如何影响治疗结果 .
抑制胞嘧啶脱氨酶
四氢尿嘧啶是胞嘧啶脱氨酶 (CDA) 的有效抑制剂,CDA 是一种催化和使胞嘧啶类似物失活的酶。 这种特性在提高某些化疗药物(如吉西他滨)的疗效方面意义重大,因为它可以防止它们失活 .
药代动力学和药效学增强
研究表明,在小鼠和非人灵长类动物中评估时,四氢尿嘧啶会影响口服地西他滨 (DAC)(一种化疗药物)的药代动力学和药效学 .
作用机制
Target of Action
Tetrahydrouridine (THU) primarily targets the enzyme Cytidine Deaminase (CDA) . CDA is responsible for the deamination of cytidine analogs, a process that can inactivate certain drugs and limit their bioavailability .
Mode of Action
THU acts as a competitive inhibitor of CDA . By binding to the active site of CDA, THU prevents the enzyme from interacting with its usual substrates, thereby inhibiting the deamination process . This inhibition allows drugs that are normally inactivated by CDA, such as decitabine, to remain active for longer periods .
Biochemical Pathways
The inhibition of CDA by THU affects the catabolism of cytotoxic deoxycytidine analogs such as ara-C and gemcitabine . By preventing the deamination and subsequent inactivation of these drugs, THU enhances their therapeutic efficacy .
Moreover, THU has been shown to inhibit cell proliferation through cell cycle regulation, independent of CDA expression levels . This suggests that THU may have additional targets and pathways that contribute to its biological effects.
Pharmacokinetics
The pharmacokinetics of THU involve its absorption, distribution, metabolism, and excretion (ADME).
In combination with other drugs like decitabine, THU has been shown to extend the absorption time and widen the concentration-time profile of the combined drug, increasing the exposure time for S-phase–specific depletion of DNA methyltransferase 1 (DNMT1) without causing high peak levels that can lead to DNA damage and cytotoxicity .
Result of Action
The inhibition of CDA by THU results in increased bioavailability and prolonged activity of drugs that are normally inactivated by this enzyme . This can lead to enhanced therapeutic efficacy of these drugs .
In addition, THU’s ability to inhibit cell proliferation can result in decreased growth of certain cancer cells . This effect is thought to occur through the regulation of the cell cycle, leading to an increased rate of G1-phase occurrence and a diminished rate of S-phase occurrence .
Action Environment
The action of THU can be influenced by various environmental factors. For instance, the presence of other drugs can affect the activity of THU. When used in combination with decitabine, THU can enhance the bioavailability and efficacy of decitabine .
Furthermore, the expression levels of CDA in different tissues can influence the effectiveness of THU. Tissues with high CDA expression may require higher concentrations of THU for effective inhibition of the enzyme .
未来方向
Tetrahydrouridine shows great promise in the treatment of sickle cell disease. Results from a phase 1/2 clinical trial suggest that this novel oral therapy was well tolerated and produced the desired effect on red blood cells by increasing fetal hemoglobin (HbF) levels twofold . Additionally, a combination of DNA methyltransferase inhibitors (DNMTis), radiotherapy, and immunotherapy could be a promising treatment strategy to improve non-small cell lung cancer outcomes .
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4-8,12-15H,1-3H2,(H,10,16)/t4-,5?,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKYOOZPSJFJIZ-XVKVHKPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)NC1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18771-50-1 | |
Record name | Tetrahydrouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18771-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018771501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrouridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12484 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TETRAHYDROURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NIZ8H6OL8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。